molecular formula C21H40N2 B074071 1-hexadecyl-3,5-dimethylpyrazole CAS No. 1164-04-1

1-hexadecyl-3,5-dimethylpyrazole

Cat. No.: B074071
CAS No.: 1164-04-1
M. Wt: 320.6 g/mol
InChI Key: CXLQVJKUUGHVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecyl-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecyl-3,5-dimethylpyrazole typically involves the condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like ethanol or water at temperatures ranging from 0°C to 120°C .

Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The use of water as a solvent is preferred due to its cost-effectiveness and environmental benefits. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-hexadecyl-3,5-dimethylpyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of coatings, paints, and agricultural chemicals

Mechanism of Action

The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Uniqueness: 1-hexadecyl-3,5-dimethylpyrazole stands out due to its long hexadecyl chain, which imparts unique physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and medicinal applications .

Properties

CAS No.

1164-04-1

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

1-hexadecyl-3,5-dimethylpyrazole

InChI

InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3

InChI Key

CXLQVJKUUGHVAQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C

Synonyms

1-Hexadecyl-3,5-dimethyl-1H-pyrazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.